(6-Morpholinopyridin-3-yl)methanamine

Übersicht

Beschreibung

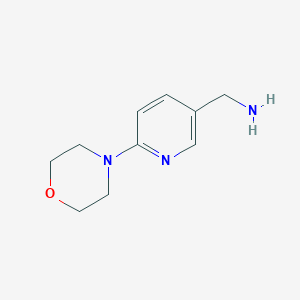

(6-Morpholinopyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H15N3O. It is characterized by the presence of a morpholine ring attached to a pyridine ring, with a methanamine group at the 3-position of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Adenosinkinase-Inhibitor

Diese Verbindung wurde bei der Entwicklung von nicht-nukleosidischen Adenosinkinase-Inhibitoren verwendet . Adenosinkinase (AK) ist das primäre metabolische Enzym für Adenosin (ADO), einen endogenen homöostatischen inhibitorischen Neuromodulator, der die zelluläre Erregbarkeit an Stellen von Gewebeschäden und Entzündungen reduziert . Die Hemmung von AK erhöht selektiv die ADO-Konzentrationen an Stellen von Gewebetrauma und verstärkt die analgetischen und entzündungshemmenden Wirkungen von ADO .

Behandlung von Schmerzen und Entzündungen

Die Verbindung hat in Tiermodellen für Schmerz und Entzündungen eine orale Aktivität gezeigt . Dies ist wahrscheinlich auf ihre Rolle als Adenosinkinase-Inhibitor zurückzuführen, der die Konzentrationen von Adenosin, einem Neuromodulator mit analgetischen und entzündungshemmenden Eigenschaften, erhöht .

Krebsbehandlung

“(6-Morpholinopyridin-3-yl)methanamine” hat potenzielle Anwendungen in der medizinischen Forschung, insbesondere in der Arzneimittelentwicklung. Seine Fähigkeit, CK2 zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Behandlung von Krebs.

Klinische Studien

Derzeit laufen klinische Studien, um die Sicherheit und Wirksamkeit von “this compound” in verschiedenen Anwendungen zu bewerten. Diese Studien werden wertvolle Daten über die potenziellen Anwendungen der Verbindung in der Medizin liefern.

Chemische Eigenschaften

Die chemischen Eigenschaften der Verbindung, wie ihre Struktur, Schmelzpunkt, Siedepunkt, Dichte, Summenformel und Molekülmasse, sind von Interesse für die wissenschaftliche Forschung . Diese Eigenschaften können beeinflussen, wie die Verbindung mit anderen Substanzen interagiert und wie gut sie für bestimmte Anwendungen geeignet ist .

Arzneimittelentwicklung

Angesichts seiner potenziellen Anwendungen bei der Behandlung von Schmerzen, Entzündungen und Krebs ist “this compound” von großem Interesse für die Arzneimittelentwicklung. Seine einzigartigen Eigenschaften könnten es zu einem wertvollen Bestandteil zukünftiger Therapeutika machen.

Wirkmechanismus

Target of Action

The primary target of (6-Morpholinopyridin-3-yl)methanamine, also known as (6-morpholin-4-ylpyridin-3-yl)methylamine, is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .

Mode of Action

This compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of ADO .

Biochemical Pathways

The inhibition of AK by this compound affects the adenosine signaling pathway . This pathway plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .

Pharmacokinetics

The compound has been found to be orally active , suggesting that it can be absorbed through the digestive tract.

Result of Action

The inhibition of AK leads to an increase in extracellular ADO concentrations at sites of tissue trauma. This results in enhanced analgesic and anti-inflammatory actions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and consequently its efficacy . .

Biochemische Analyse

Biochemical Properties

(6-Morpholinopyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase (AK). This inhibition leads to an increase in adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase, and its inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting adenosine kinase, it increases extracellular adenosine concentrations, which in turn reduces cellular excitability at sites of tissue injury and inflammation . This compound has been shown to produce powerful analgesic effects in rodent models of experimental neuropathic pain through the A3 adenosine receptor signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with adenosine kinase. The compound is a potent non-nucleoside adenosine kinase inhibitor with an IC50 value of 1.7 nM . It selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine. The inhibition of adenosine kinase by this compound is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, and it has been shown to produce long-term effects on cellular function in both in vitro and in vivo studies . The inhibition of adenosine kinase by this compound is reversible after 4 hours of dialysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces acute thermal nociception in mice by a non-opioid, non-nonsteroidal anti-inflammatory drug, adenosine A1 receptor-mediated mechanism . At higher doses, toxic or adverse effects may be observed, although specific threshold effects have not been detailed in the available literature .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of adenosine kinase. This inhibition leads to an increase in extracellular adenosine concentrations, which enhances the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase and affects metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding interactions with adenosine kinase and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, although detailed information on its subcellular localization and effects on activity or function is limited .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholinopyridin-3-yl)methanamine typically involves the reaction of 3-chloropyridine with morpholine under suitable conditions to

Biologische Aktivität

(6-Morpholinopyridin-3-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 6-position with a morpholine group and at the 3-position with a methylamine group. Its molecular formula is CHNO, with a molecular weight of approximately 182.23 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways related to:

- Cell Proliferation : The compound may inhibit or promote cell growth depending on the target.

- Apoptosis : It may influence apoptotic pathways, leading to cell death in cancerous cells.

- Kinase Inhibition : Similar compounds have shown potential as multi-target kinase inhibitors, which are crucial in cancer therapy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : It has been evaluated for antibacterial and antifungal activities, showing promise against resistant strains.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, though more research is needed in this area.

Data Tables

| Biological Activity | Target Cell Type | Effect | IC50 (µM) |

|---|---|---|---|

| Anticancer | M-NFS-60 (leukemia) | Inhibition of growth | 1.97 |

| Antimicrobial | Various bacteria | Bacteriostatic effect | Not specified |

| Neuroprotective | Neuronal cells | Cell survival enhancement | Not specified |

Case Studies and Research Findings

- Anticancer Studies :

-

Antimicrobial Evaluation :

- Research into similar morpholine derivatives indicates notable antibacterial activity against resistant strains of bacteria, supporting the hypothesis that this compound may possess similar properties.

-

Neuroprotection :

- Although limited, some studies have hinted at neuroprotective effects, indicating that the compound may enhance neuronal survival under stress conditions. Further studies are necessary to elucidate these mechanisms.

Eigenschaften

IUPAC Name |

(6-morpholin-4-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGZUDFSJASRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585408 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771572-26-0 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.